Compound Description: This compound is a potent, orally active, and brain-penetrant inhibitor of phosphodiesterase 5 (PDE5) []. It has demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model []. This compound has entered clinical trials for its therapeutic potential in conditions related to PDE5 inhibition [].
Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a novel class of bacterial efflux pump inhibitors []. It has shown activity in reversing multidrug resistance in Gram-negative bacteria, particularly E. coli, by inhibiting the AcrA/AcrB/TolC efflux pump [].
N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones
Compound Description: This series of compounds, which includes derivatives of both N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones, was synthesized and evaluated for antimicrobial activity []. Some derivatives, notably 3c and 4c, displayed potent activity against Escherichia coli, Bacillus cereus, and Candida albicans []. Molecular docking studies suggested these compounds bind to the BAX protein, potentially inducing apoptosis in microbial cells [].
Compound Description: This compound is a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR), with an IC50 of 0.18 μM, making it significantly more potent than the reference compound kojic acid []. It also exhibits antimelanogenic effects on B16F10 cells without significant cytotoxicity []. Docking studies suggest its binding mode involves interactions with both AbTYR and the modeled human tyrosinase [].
Compound Description: This compound is a pyridazine derivative with a 3-chloro and a 4-(2-pyridyl)piperazin-1-yl substituent attached to the core ring []. The crystal structure, elucidated by X-ray crystallography, revealed that the piperazine ring adopts a chair conformation, and the two aromatic rings (pyridine and pyridazine) are non-coplanar with a dihedral angle of 13.91° []. The crystal packing is stabilized by weak intermolecular C-H···N hydrogen bond interactions [].
Compound Description: This series of compounds consists of substituted thiazolidinone derivatives incorporating a 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline moiety []. The compounds were synthesized through a multi-step process involving hydrazide formation, Schiff base formation, cyclization, and condensation reactions []. These compounds demonstrated promising in vitro antibacterial and antifungal activity against various strains, including S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus [].
Compound Description: This series of compounds comprises four derivatives of methanones, where the aryl substituent varies (methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl) []. The compounds were characterized by FTIR, 1H NMR, and LC-MS techniques, and their single-crystal structures were determined by X-ray diffraction []. All compounds display an intramolecular C-H···N hydrogen bond, contributing to their structural stability []. The crystal structures reveal different supramolecular architectures stabilized by various intermolecular interactions, including C-H···O, C-H···F, C-H···π, and π···π interactions [].
Compound Description: This compound is a fluoroquinolone derivative featuring a 3-chloropropanoyl substituted piperazine ring attached to the core quinolone structure []. It was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS, and its crystal structure was determined by X-ray diffraction []. The compound exhibited strong in vitro antibacterial activity against four bacterial strains, showing comparable potency to Clinafloxacin and greater efficacy than Norfloxacin [].
Compound Description: This compound is a pyridazine derivative substituted with a 3-chloro group and a 4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl moiety []. X-ray crystallography revealed that the piperazine ring adopts a chair conformation, and the pyridazine and benzene rings are non-coplanar with a dihedral angle of 36.3° []. The crystal structure is stabilized by weak C-H···O and C-H···(N,N) interactions, along with short intermolecular Cl···Cl contacts [].
Compound Description: This compound is a chalcone derivative characterized by a bis(4-methoxyphenyl)methyl-substituted piperazine ring attached to the chalcone backbone []. It was synthesized and characterized using 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction []. In vivo studies demonstrated that this compound significantly prolonged the survival time of mice subjected to acute cerebral ischemia, indicating its potent neuroprotective activity [].
Compound Description: This compound is a pyridazine derivative with a benzylamine group at one end and a 4-(o-tolylsulfonyl)piperazin-1-yl group at the other end []. Molecular docking studies revealed that P21 exhibits a high binding affinity towards the dCTPase protein, indicating its potential as a dCTPase inhibitor [].
Compound Description: R-VK4-40 is a recently developed, highly selective dopamine D3 receptor (D3R) antagonist []. In preclinical models, it has shown promise in reducing opioid and cocaine reward and mitigating relapse []. Unlike some earlier D3R antagonists, R-VK4-40 has not demonstrated adverse cardiovascular effects in the presence of cocaine []. In freely moving rats, R-VK4-40 dose-dependently reduced blood pressure and heart rate []. It also attenuated oxycodone-induced increases in blood pressure and both oxycodone- or cocaine-induced increases in heart rate, highlighting its potential as a safer treatment option for opioid and cocaine use disorders [].
Compound Description: F06 is a known inhibitor of the ERCC1-XPF heterodimer, a structure-specific endonuclease involved in DNA repair pathways []. F06 disrupts ERCC1-XPF activity by binding to the XPF's double helix-hairpin-helix (HhH2) domain []. This inhibition potentiates the cytotoxic effects of platinum-based drugs and cyclophosphamide in cancer cells [].
Relevance: While structurally distinct from (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, F06 serves as a reference compound in a study focused on developing novel ERCC1-XPF inhibitors. This study led to the synthesis of seven F06 derivatives, two of which, including compound 4, exhibited potent ERCC1-XPF inhibitory activity []. Although structurally dissimilar to (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, the research on F06 and its analogs provides insights into the development of small-molecule inhibitors targeting specific protein-protein interactions, which could be relevant for exploring the mechanism of action of (4-Chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone.
Compound Description: This compound, a derivative of the ERCC1-XPF inhibitor F06, demonstrated potent inhibition of ERCC1-XPF activity in vitro []. It effectively inhibited the removal of cyclobutane pyrimidine dimers (CPDs) in UV-irradiated cells and sensitized colorectal cancer cells to UV radiation and cyclophosphamide [].
Compound Description: HBK-5, a xanthone derivative with a 4-methylpiperazin-1-yl moiety, displayed antidepressant-like activity in both the forced swim test (FST) and tail suspension test (TST) in mice []. Additionally, it exhibited anxiolytic-like properties in the four-plate test in mice []. Importantly, HBK-5 did not impair cognitive or motor function in mice at the doses demonstrating antidepressant and anxiolytic-like effects [].
Compound Description: This series of compounds consists of benzimidazole derivatives with a substituted piperazine ring at the 5-position and a methyl carbamate group at the 2-position []. The synthesis involved a multi-step process starting from 5-chloro-2-nitroaniline and N-monosubstituted piperazines, followed by reduction and cyclization reactions []. These compounds were evaluated for their anthelmintic activity against Trichinella spiralis infections, with varying degrees of efficacy depending on the piperazine substituent [].
Compound Description: These novel N,S-substituted naphthoquinone analogues were synthesized from reactions of known aminonaphthoquinone derivatives with allyl mercaptan []. Their structures were confirmed through spectroscopic analyses, including FT-IR, NMR, and MS []. The paper does not delve into their biological activity.
Compound Description: This compound is a xanthone derivative characterized by a 5-chloro substitution and a 4-(2-hydroxyethyl)piperazin-1-ylmethyl group at the 2-position of the xanthone ring system []. It was synthesized and evaluated for its antibacterial activity against Staphylococcus epidermidis strains []. Notably, it demonstrated potent activity with a minimum inhibitory concentration (MIC) of 0.8 µg/ml against the ATCC 12228 strain, comparable to linezolid and more potent than ciprofloxacin against this specific strain []. The compound's potential for therapeutic development is further supported by its safety profile in a genotoxicity assay using Salmonella enterica serovar Typhimurium and promising in silico predictions of skin metabolism stability [].
Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating various blood cancers []. VNO forms during oxidative stress degradation of venetoclax, reaching levels of 8-10% []. Its structure, confirmed by HPLC, mass spectrometry, and NMR (1H, 13C, and 2D), reveals an N-oxide group on the piperazine ring of venetoclax []. Venetoclax N-oxide undergoes a [, ] Meisenheimer rearrangement upon heating in water, leading to the formation of venetoclax hydroxylamine impurity (VHA) [].
Compound Description: VHA is another oxidative impurity of venetoclax, derived from the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO) []. Its structure was confirmed by HPLC, mass spectrometry, and NMR (1H, 13C, and 2D) [].
Compound Description: This series of compounds consists of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives designed for potential pesticidal activities []. The design involved replacing the 4-chloro-2-fluorophenyl group of a lead compound, Comp I (4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine), with 3-thiophenyl and 2-thiophenyl groups []. Modifications were also made to the 2-methylpiperidin-4-yl-thiazole moiety, resulting in derivatives with 2-aminothiazole, 2-(1-methylpiperazin-4-yl)thiazole, and 2-(piperazin-4-yl)thiazole groups []. The synthesized compounds were characterized by 1H and 13C NMR spectroscopy [].
Compound Description: PPZ1 is a piperazine-derived compound that selectively activates transient receptor potential canonical (TRPC) channels, particularly TRPC3/TRPC6/TRPC7, which are involved in brain-derived neurotrophic factor (BDNF) signaling []. It promotes neuronal development and survival by activating these channels []. In rat cultured central neurons, PPZ1 induced cation currents, Ca2+ influx, BDNF-like neurite growth, and neuroprotection []. These neurotrophic effects were abolished by TRPC3/TRPC6/TRPC7 knockdown or inhibition, indicating the involvement of these channels in PPZ1's mechanism of action []. PPZ1's ability to induce neurotrophic effects suggests its potential for treating neurological disorders associated with BDNF deficiency.
Compound Description: Similar to PPZ1, PPZ2 is a piperazine-derived compound that activates TRPC3/TRPC6/TRPC7 channels, leading to neurotrophic effects []. PPZ2 acts in a dose-dependent manner, activating both recombinant and native TRPC channels, and promotes neurite outgrowth and neuroprotection in cultured neurons []. It achieves these effects by increasing intracellular Ca2+ levels, activating the Ca2+-dependent transcription factor cAMP response element–binding protein (CREB) []. PPZ2's neuroprotective effects were dependent on TRPC3/TRPC6/TRPC7 activity, as demonstrated by the abolishment of these effects upon channel knockdown or inhibition [].
Compound Description: Ro 04-6790 is a selective serotonin 6 (5-HT6) receptor antagonist []. Initially reported to enhance cognition in animal models, further investigation revealed limitations in its therapeutic potential []. While Ro 04-6790 effectively binds to rat and human 5-HT6 receptors, it does not bind to the mouse receptor, limiting its use in mouse models []. Although it induced a stretching syndrome in rats, likely through cholinergic mechanisms, Ro 04-6790 failed to improve scopolamine-induced deficits in contextual fear conditioning, autoshaping tasks, or the Morris water maze [].
1-(2-bromoethyl)-2-methyl-5-nitroimidazole (11)
Compound Description: This compound serves as a precursor in the synthesis of 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline (12), a potent antiamoebic and antigiardial agent [].
7-chloro-4-(piperazin-1-yl)quinoline (9)
Compound Description: This compound is a precursor used in the synthesis of two novel hybrid molecules: 3-(5-nitrofuran-2-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]acrylamide (8) and 1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl)-3-(5-nitrofuran-2-yl)propenone (10-a and 10-b) []. These hybrid molecules were designed based on their precursors' known antiparasitic activities and were evaluated for their antiamoebic and antigiardial properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.